
Methyl 2-cyano-3-(naphthalen-1-yl)acrylate
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Overview
Description
Methyl 2-cyano-3-(naphthalen-1-yl)acrylate is an organic compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a cyano group (-CN) and a naphthalene ring, which contribute to its unique chemical properties. Cyanoacrylates are known for their rapid polymerization and strong adhesive properties, making them valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyano-3-(naphthalen-1-yl)acrylate typically involves the reaction of naphthalene derivatives with cyanoacetic acid derivatives. One common method is the Knoevenagel condensation reaction, where naphthalene-1-carbaldehyde reacts with cyanoacetic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol, leading to the formation of the desired cyanoacrylate compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Knoevenagel Condensation
This reaction is central to both the synthesis and further derivatization of the compound. The base-catalyzed condensation typically involves aldehydes and active methylene compounds:
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Synthesis : The compound itself is synthesized via Knoevenagel condensation between 1-naphthaldehyde and methyl cyanoacetate in the presence of catalytic amines (e.g., piperidine) under reflux conditions .
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Further Condensation : The compound acts as a Michael acceptor, reacting with aldehydes to form extended conjugated systems. For example, reactions with aryl aldehydes yield α-cyano-β,β-disubstituted acrylates .
Conditions and Catalysts
Base Catalyst | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
Piperidine | Ethanol | 80 | 82–89 |
Sodium ethoxide | Ethanol | 25 (RT) | 75–85 |
N-Methylmorpholine | Hexanes | 60 | >90 |
Polymerization
The acrylate group undergoes rapid anionic or radical polymerization, forming high-molecular-weight polymers. Key characteristics include:
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Mechanism : Initiated by trace moisture or nucleophiles, the reaction proceeds via a chain-growth mechanism, with the cyano group stabilizing the propagating anion .
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Applications : Resulting polymers exhibit strong adhesive properties due to π-π stacking interactions from the naphthalene group.
Polymerization Parameters
Initiator | Time (min) | Molecular Weight (Da) | Glass Transition Temp. (°C) |
---|---|---|---|
Water | 2–5 | 10,000–50,000 | 85–95 |
Triethylamine | 10–15 | 20,000–70,000 | 90–100 |
Nucleophilic Additions
The electron-deficient α,β-unsaturated system facilitates nucleophilic attacks:
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Amine Addition : Primary amines (e.g., benzylamine) add across the double bond, forming β-aminoacrylates .
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Thiol Conjugation : Thiols undergo Michael addition, producing sulfhydryl-functionalized derivatives used in bioconjugation.
Reaction Example
textMethyl 2-cyano-3-(naphthalen-1-yl)acrylate + Benzylamine → Ethyl 2-[(benzylamino)(cyano)methyl]acrylate (Yield: 78%)[8]
Hydrogenation
Catalytic hydrogenation reduces the acrylate double bond:
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Conditions : Pd/C or Raney Ni in methanol under H₂ (1–3 atm) .
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Product : Saturated methyl 2-cyano-3-(naphthalen-1-yl)propanoate, confirmed by 1H-NMR loss of vinyl protons (δ 6.5–7.2) .
Hydrogenation Data
Catalyst | H₂ Pressure (atm) | Time (h) | Yield (%) |
---|---|---|---|
Pd/C | 1 | 4 | 92 |
Raney Ni | 3 | 6 | 85 |
Cyano Group Reactivity
The cyano group participates in hydrolysis and cyclization:
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Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, it converts to a carboxylic acid or amide, respectively.
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Cycloaddition : Reacts with nitrile oxides in [3+2] cycloadditions to form isooxazole derivatives .
Hydrolysis Example
textThis compound + HCl (6M) → 3-(Naphthalen-1-yl)acrylic acid (Yield: 88%)[1]
Biological Interactions
While not a primary focus, structural analogs exhibit pharmacological activity:
Scientific Research Applications
Synthetic Chemistry
Intermediate in Organic Synthesis
Methyl 2-cyano-3-(naphthalen-1-yl)acrylate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it a versatile building block in organic synthesis. For example, it can be utilized in the production of pharmaceutical compounds and agrochemicals through reactions such as the Knoevenagel condensation, where it reacts with aldehydes to form α,β-unsaturated carbonyl compounds .
Data Table: Reaction Conditions for Synthesis
Reaction Type | Reagents | Conditions | Yield (%) |
---|---|---|---|
Knoevenagel Condensation | This compound + Aldehyde | Base catalyst, solvent (ethanol) | 85 |
Michael Addition | This compound + Nucleophile | Room temperature, solvent (DMSO) | 90 |
Biological Research
Pharmacological Properties
The compound has shown potential in medicinal chemistry, particularly in the development of anti-inflammatory agents. Research indicates that derivatives of this compound can act as ligands for estrogen receptors, which are implicated in various inflammatory diseases such as arthritis and cardiovascular diseases . These properties make it a candidate for further investigation into therapeutic applications.
Case Study: Anti-inflammatory Activity
A study demonstrated that this compound derivatives exhibited significant inhibition of inflammatory cytokines in vitro. The mechanism involved modulation of signaling pathways associated with inflammation, highlighting its potential as a therapeutic agent .
Industrial Applications
Production of Specialty Chemicals
In the industrial sector, this compound is utilized in the manufacture of specialty chemicals and materials with unique properties. Its ability to polymerize under specific conditions allows for the creation of novel polymers with tailored functionalities .
Data Table: Industrial Uses
Application Area | Description |
---|---|
Polymer Production | Used as a monomer for synthesizing specialty polymers with enhanced mechanical properties. |
Coatings | Employed in formulations for coatings that require durability and chemical resistance. |
Mechanism of Action
The mechanism of action of methyl 2-cyano-3-(naphthalen-1-yl)acrylate involves its ability to undergo rapid polymerization in the presence of moisture. The cyano group acts as an electron-withdrawing group, stabilizing the negative charge on the carbon atom adjacent to it. This stabilization facilitates the nucleophilic attack by water molecules, leading to the formation of a polymer network. The naphthalene ring contributes to the compound’s stability and enhances its adhesive properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(naphthalen-1-yl)acrylate: Lacks the cyano group, resulting in different reactivity and properties.
N-(Cyano(naphthalen-1-yl)methyl)benzamides: Contains a benzamide group, leading to different applications and properties.
Uniqueness
Methyl 2-cyano-3-(naphthalen-1-yl)acrylate is unique due to the presence of both the cyano group and the naphthalene ring. This combination imparts distinctive chemical reactivity and adhesive properties, making it valuable in various applications .
Biological Activity
Methyl 2-cyano-3-(naphthalen-1-yl)acrylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its acrylate structure with a cyano group and a naphthalene moiety. This configuration contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including the Knoevenagel condensation reaction, which has been shown to yield high purity and efficiency .
The biological activity of this compound primarily involves its interaction with metabolic pathways in cancer cells. Notably, it has been identified as an inhibitor of the monocarboxylate transporter 1 (MCT1), which plays a crucial role in lactate and pyruvate transport within cells. Inhibition of MCT1 leads to glucose deprivation in cancer cells, thereby inducing apoptosis and enhancing the efficacy of conventional chemotherapeutic agents .
Efficacy Against Cancer Cell Lines
Research has demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. The compound was tested against A-549 (lung carcinoma) and MCF-7 (breast carcinoma) cell lines using the MTT assay, revealing a dose-dependent decrease in cell viability. The half-maximal growth inhibition (GI50) values were determined to be approximately 25 μM for A-549 cells, indicating potent activity .
Table 1: Antiproliferative Activity of this compound
Cell Line | GI50 (μM) | Mechanism of Action |
---|---|---|
A-549 | 25 | MCT1 inhibition leading to apoptosis |
MCF-7 | 30 | Glucose deprivation |
Case Studies
Several case studies have highlighted the potential of this compound as a therapeutic agent:
- In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor growth rates compared to control groups, supporting its role as an effective anticancer agent.
- Combination Therapy : When used in combination with traditional chemotherapeutics, this compound enhanced the overall effectiveness of treatment regimens by exploiting metabolic vulnerabilities in cancer cells.
- Mechanistic Insights : Further mechanistic studies revealed that treatment with this compound led to alterations in cell cycle progression, specifically inducing G2/M phase arrest followed by apoptosis in treated cells .
Q & A
Q. Basic: What are the standard synthetic routes for Methyl 2-cyano-3-(naphthalen-1-yl)acrylate?
Methodological Answer:
A common approach involves Knoevenagel condensation between methyl cyanoacetate and a naphthalene aldehyde derivative. For example, naphthalen-1-yl aldehyde can react with methyl cyanoacetate in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) at room temperature. The reaction is monitored via TLC (n-hexane/ethyl acetate, 9:1), followed by extraction with ethyl acetate, drying over anhydrous Na₂SO₄, and solvent removal under reduced pressure . Similar protocols for cyanoacrylate derivatives highlight the use of methanol or acetic acid as solvents and calcium chloride as a drying agent to isolate solid products .
Q. Basic: What spectroscopic methods are employed to characterize this compound?
Methodological Answer:
Structural confirmation typically involves:
- ¹H/¹³C-NMR : To identify proton environments and carbon frameworks, particularly the cyano (C≡N) and acrylate (C=O) groups.
- FTIR : Peaks near ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O stretch) are critical.
- Elemental Analysis : Validates molecular formula consistency.
For crystalline derivatives, X-ray diffraction (using SHELX software for refinement) resolves bond lengths and angles .
Q. Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise stereochemical data. For example, in related naphthalene acrylates, SHELX refines torsional angles and packing motifs, distinguishing E/Z isomers via crystallographic symmetry and hydrogen-bonding networks . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts, and programs like Olex2 or PLATON validate structural models .
Q. Advanced: How can researchers optimize reaction yields in the synthesis of naphthalene-containing acrylates?
Methodological Answer:
Key parameters include:
- Catalyst Selection : Bases like piperidine or ammonium acetate improve condensation efficiency compared to K₂CO₃ .
- Solvent Polarity : Polar solvents (e.g., DMF, ethanol) enhance solubility of aromatic intermediates .
- Temperature Control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity in analogous systems .
Parallel experiments with varying molar ratios (e.g., 1:1 vs. 1:2 aldehyde/cyanoacetate) can identify stoichiometric optima.
Q. Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, indirect-vent goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. Advanced: How can computational modeling aid in predicting the reactivity of this compound in cycloaddition reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to assess regioselectivity in reactions like 1,3-dipolar cycloadditions. For example, electron-deficient acrylates exhibit enhanced reactivity with azomethine ylides, as shown in studies of similar pyridyl acrylates . Solvent effects (e.g., dielectric constant) are modeled using PCM to refine reaction pathways.
Q. Advanced: What strategies address discrepancies in spectroscopic data during structure elucidation?
Methodological Answer:
- Cross-Validation : Compare NMR data with analogous compounds (e.g., methyl 2-cyano-3-(pyridyl)acrylates) to confirm chemical shifts .
- High-Resolution Mass Spectrometry (HRMS) : Resolves molecular ion peaks to verify exact mass, distinguishing isotopic patterns from impurities .
- Dynamic NMR : Detects rotational barriers in sterically hindered naphthalene derivatives, clarifying conformational ambiguities .
Q. Basic: What are the storage conditions for stabilizing this compound?
Methodological Answer:
Store in airtight containers under inert gas (N₂ or Ar) at room temperature, protected from light and moisture. Desiccants like silica gel prevent hydrolysis of the cyano group. For long-term stability, refrigeration at 4°C is recommended .
Q. Advanced: How can late-stage C–H functionalization expand the utility of this compound in drug discovery?
Methodological Answer:
Palladium-catalyzed C(sp²)–H activation enables direct modifications of the naphthalene ring. For instance, Pd(OAc)₂ with ligands like PCy₃ facilitates olefination or arylation at the 4-position of naphthalene, creating diversifiable intermediates for bioactive molecules . Optimizing directing groups (e.g., amides) enhances site selectivity, as demonstrated in peptidoarylacetamide macrocyclization .
Q. Basic: What analytical techniques quantify this compound in mixtures?
Methodological Answer:
Properties
Molecular Formula |
C15H11NO2 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl (E)-2-cyano-3-naphthalen-1-ylprop-2-enoate |
InChI |
InChI=1S/C15H11NO2/c1-18-15(17)13(10-16)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-9H,1H3/b13-9+ |
InChI Key |
SKXSARWCVFRQRV-UKTHLTGXSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=CC2=CC=CC=C21)/C#N |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N |
Origin of Product |
United States |
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